1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyridine and Benzyl Groups: The pyridine and benzyl groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the triazole derivative with hydrazine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules and materials.
Materials Science: The unique properties of the triazole ring make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical and biological properties.
Pyridine Derivatives: Compounds containing the pyridine ring also show comparable reactivity and applications.
Uniqueness
1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide is unique due to the combination of the triazole, pyridine, and benzyl groups in a single molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-benzyl-5-pyridin-4-yltriazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c16-18-15(22)13-14(12-6-8-17-9-7-12)21(20-19-13)10-11-4-2-1-3-5-11/h1-9H,10,16H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLRBCXJGIGXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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